D-Penylalaninol
Description
Overview of D-Phenylalaninol as a Chiral Building Block
D-Phenylalaninol, with the chemical name (R)-(+)-2-Amino-3-phenyl-1-propanol, is recognized as a fundamental chiral building block in organic synthesis. chemimpex.com Chiral building blocks are enantiomerically pure compounds that are used to introduce a specific stereocenter into a target molecule. The structure of D-Phenylalaninol features a primary alcohol, a primary amine, and a benzyl (B1604629) group, all attached to a chiral backbone. guidechem.com This arrangement allows for a variety of chemical transformations, making it a versatile precursor for more complex chiral molecules. guidechem.com
In synthetic chemistry, D-Phenylalaninol is frequently employed to construct chiral auxiliaries, which are compounds that temporarily attach to a substrate to direct a chemical reaction to produce a specific stereoisomer. renyi.hu It is also used in the preparation of chiral ligands for metal-catalyzed asymmetric reactions and as a starting material for the synthesis of biologically active compounds. guidechem.com Its role as a chiral synthon is crucial for producing enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals, where specific stereoisomers often exhibit desired bioactivity and selectivity. chemimpex.com
Table 1: Physicochemical Properties of D-Phenylalaninol
| Property | Value |
|---|---|
| Synonyms | (R)-2-Amino-3-phenyl-1-propanol, D-Phe-ol chemimpex.com |
| CAS Number | 5267-64-1 chemimpex.com |
| Molecular Formula | C₉H₁₃NO chemimpex.com |
| Molecular Weight | 151.21 g/mol finechemical.net |
| Appearance | White to light yellow crystalline powder chemimpex.comfinechemical.net |
| Melting Point | 90-96 °C chemimpex.com |
| Optical Rotation | [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl) chemimpex.com |
Significance in Asymmetric Synthesis and Medicinal Chemistry
The importance of D-Phenylalaninol in academic research is most prominent in the fields of asymmetric synthesis and medicinal chemistry. Asymmetric synthesis aims to create compounds with a specific three-dimensional arrangement, which is vital in pharmacology as different enantiomers of a drug can have vastly different biological effects.
In asymmetric synthesis, D-Phenylalaninol is a precursor for various chiral ligands and catalysts. guidechem.com For instance, it can be used to prepare chiral oxazolines, which are important ligands in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. guidechem.com The defined stereochemistry of D-Phenylalaninol allows for the creation of a specific chiral environment around a metal center, thereby controlling the stereochemical outcome of the reaction with high enantioselectivity. guidechem.com
In medicinal chemistry, D-Phenylalaninol is a key intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its incorporation into a drug molecule can influence its pharmacokinetic and pharmacodynamic properties. Chiral β-amino alcohols, such as phenylalaninols, are recognized as essential intermediates for bioactive compounds and natural products. rsc.org A notable example is its use as a precursor for solriamfetol, a drug used to treat excessive daytime sleepiness. wikipedia.org Furthermore, D-phenylalanine derivatives, for which D-phenylalaninol can be a synthetic equivalent, are crucial building blocks for antibiotics, antidiabetic agents, and chemotherapeutics. polimi.it
Distinction from L-Phenylalaninol and D-Phenylalanine in Research Contexts
Understanding the distinctions between D-Phenylalaninol and its related compounds, L-Phenylalaninol and D-Phenylalanine, is crucial in a research context.
D-Phenylalaninol vs. L-Phenylalaninol: D-Phenylalaninol and L-Phenylalaninol are enantiomers, meaning they are non-superimposable mirror images of each other. While they share the same physical properties like melting point and solubility, they rotate plane-polarized light in opposite directions. In a chiral environment, such as the biological systems of the human body or in an asymmetric reaction, they behave differently. guidechem.com In asymmetric synthesis, the choice between the D- and L-enantiomer is critical as it determines the stereochemistry of the final product. For example, using a chiral auxiliary derived from D-Phenylalaninol will typically lead to the opposite enantiomer of the product compared to using one derived from L-Phenylalaninol.
D-Phenylalaninol vs. D-Phenylalanine: The primary structural difference between D-Phenylalaninol and D-Phenylalanine is the functional group at the C1 position. D-Phenylalanine is an amino acid and thus contains a carboxylic acid group (-COOH). nih.gov In contrast, D-Phenylalaninol is an amino alcohol, where the carboxylic acid has been reduced to a primary alcohol group (-CH₂OH). guidechem.com
This structural variance leads to different applications in research. D-Phenylalanine is primarily used as a building block for peptides and peptidomimetics, where the carboxylic acid group is essential for forming peptide bonds. researchgate.netptfarm.pl It is a key component in various pharmaceuticals, including antibiotics and antineoplastic agents. google.comgoogle.com On the other hand, the hydroxyl group in D-Phenylalaninol makes it a versatile intermediate for a different set of chemical transformations, such as the synthesis of chiral auxiliaries (e.g., oxazolidinones) and ligands, which are not directly accessible from D-Phenylalanine. guidechem.comrenyi.hu While both can be starting materials for chiral molecules, their synthetic utility is distinct due to their differing functional groups.
Table 2: Comparison of D-Phenylalaninol, L-Phenylalaninol, and D-Phenylalanine
| Compound | Structure | Key Functional Groups | Primary Research Application |
|---|---|---|---|
| D-Phenylalaninol | (R)-enantiomer | Amine, Alcohol | Chiral building block, precursor for chiral auxiliaries and ligands. chemimpex.comguidechem.com |
| L-Phenylalaninol | (S)-enantiomer | Amine, Alcohol | Enantiomer of D-Phenylalaninol, used to synthesize the opposite product stereoisomer. rsc.org |
| D-Phenylalanine | (R)-enantiomer | Amine, Carboxylic Acid | Building block for peptides, peptidomimetics, and pharmaceuticals. researchgate.netrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316779 | |
| Record name | D-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-64-1 | |
| Record name | D-Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylalaninol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-amino-3-phenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715 | |
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| Record name | PHENYLALANINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V | |
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Synthetic Methodologies and Stereoselective Approaches
Chemical Synthesis of D-Phenylalaninol
The synthesis of D-phenylalaninol is a well-established process, often starting from the corresponding amino acid, D-phenylalanine. A common laboratory-scale method involves the reduction of the carboxylic acid group of D-phenylalanine. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) in the presence of an additive. acs.org
Chiral Auxiliary-Mediated Synthesis of Phenylalaninol Derivatives
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in the asymmetric synthesis of carboxylic acid derivatives, including precursors to D-phenylalaninol. acs.orgwikipedia.org
One of the most common classes of chiral auxiliaries is the oxazolidinones. wikipedia.org For instance, (S)-4-(phenylmethyl)-2-oxazolidinone, derived from L-phenylalanine, can be used to direct the stereoselective alkylation or acylation at the α-position of a carbonyl group. acs.org While this specific example leads to derivatives with L-stereochemistry, the principle is applicable to the synthesis of D-phenylalaninol precursors by starting with the appropriate enantiomer of the auxiliary.
Camphorsultams are another effective class of chiral auxiliaries. They have been shown to provide high diastereoselectivity in reactions such as Michael additions and aldol (B89426) reactions. wikipedia.org For example, the use of a camphorsultam auxiliary in the synthesis of an oxazoline (B21484) ring, a key structural motif in some complex molecules, demonstrated superior stereoselectivity compared to oxazolidinone auxiliaries. wikipedia.org
A newer development in this area is the use of a cysteine-derived oxazolidinone that functions as both a chiral imide auxiliary and an acyl transfer agent. nih.gov This dual functionality allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to produce reactive thioesters. nih.gov These thioesters can then be converted into a variety of carboxylic acid derivatives, providing a versatile route to chiral building blocks. nih.gov
Another approach involves the use of 4(S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary. scielo.org.mx This auxiliary, derived from L-phenylalanine, has been used in titanium-mediated aldol reactions to produce syn-aldol adducts with good diastereoselectivity. scielo.org.mx The resulting products can be easily deprotected under mild conditions. scielo.org.mx
The following table summarizes the use of different chiral auxiliaries in asymmetric synthesis:
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Alkylation, Aldol Reactions | Widely used, reliable for establishing stereocenters. acs.orgwikipedia.org |
| Camphorsultams | Michael Addition, Aldol Reactions | High diastereoselectivity, particularly in certain ring formations. wikipedia.org |
| Cysteine-derived Oxazolidinone | Acyl Transfer, Asymmetric Transformations | Acts as both auxiliary and acyl transfer agent, leading to versatile thioester intermediates. nih.gov |
| 4(S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reactions | Provides good diastereoselectivity for syn-aldol products and allows for mild deprotection. scielo.org.mx |
Asymmetric Hydrogenation Techniques for D-Phenylalanine Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, including the precursors to D-phenylalaninol. sioc-journal.cnresearchgate.net This technique involves the use of a chiral catalyst to stereoselectively add hydrogen to a prochiral unsaturated substrate, such as a dehydroamino acid. sioc-journal.cnresearchgate.net
Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are highly effective catalysts for asymmetric hydrogenation. ajchem-b.comrsc.org These catalysts typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment that directs the hydrogenation to one face of the substrate. ethz.ch
Rhodium catalysts, often in combination with chiral phosphine (B1218219) ligands like DuPhos, are well-established for the asymmetric hydrogenation of α-dehydroamino acid esters. beilstein-journals.org For example, the hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh-DuPhos catalyst can yield the corresponding protected D-phenylalanine methyl ester with high enantiomeric excess (ee). ajchem-b.com This approach has been successfully applied to the synthesis of a key precursor for cryptophycins, which are potent anti-cancer agents. beilstein-journals.org
Ruthenium catalysts, such as those based on the BINAP ligand, are also widely used and can exhibit different selectivity compared to rhodium catalysts. ethz.ch Iridium catalysts are particularly effective for the hydrogenation of unfunctionalized olefins and imines. ajchem-b.comdiva-portal.org
The following table provides examples of transition metal catalysts used in asymmetric hydrogenation:
| Metal | Chiral Ligand | Substrate Type | Reference |
| Rhodium | DuPhos | α-dehydroamino acid esters | beilstein-journals.org |
| Rhodium | BridgePhos | 3-benzoylaminocoumarins | researchgate.net |
| Ruthenium | BINAP | Allylic/homoallylic alcohols, enamides | ethz.ch |
| Iridium | PHOX | Unfunctionalized olefins, imines | ajchem-b.com |
The success of asymmetric hydrogenation is highly dependent on the "match" between the chiral ligand and the substrate. sci-hub.se The design and synthesis of new chiral ligands are therefore crucial areas of research to expand the scope of this methodology. diva-portal.org
The substrate scope for rhodium-catalyzed hydrogenations using ligands like BINAP can be somewhat narrow. ethz.ch However, the development of other ligands has broadened the applicability of this method. For instance, the BridgePhos-Rh catalytic system has been successfully used for the asymmetric hydrogenation of 3-benzoylaminocoumarins, achieving high yields and excellent enantioselectivities. researchgate.net
For iridium-catalyzed hydrogenations, a significant focus has been on expanding the substrate scope beyond simple "test" olefins. diva-portal.org The development of N,P-ligands has shown promise in the hydrogenation of challenging substrates like enol phosphinates and unfunctionalized enamines. diva-portal.org
The choice of ligand can have a dramatic impact on the enantioselectivity of the reaction. For example, in the iridium-catalyzed hydrogenation of a particular substrate using PHOX ligands, one ligand might afford the product with 99% ee, while another provides only 81% ee. ethz.ch This highlights the importance of ligand screening and optimization for each specific transformation.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Enantiomeric Resolution Methods
Enantiomeric resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be an alternative or complementary approach to asymmetric synthesis for obtaining enantiopure D-phenylalaninol or its precursors.
One method for resolving phenylalanine enantiomers is through the use of molecularly imprinted polymers (MIPs). nih.gov These polymers are created with "memory" for a specific molecule, in this case, one of the phenylalanine enantiomers. When a racemic mixture is passed through a column packed with the MIP, the target enantiomer is selectively retained, allowing for the separation of the two enantiomers. nih.gov
Another approach involves the use of chiral membranes. nih.gov An enantio-selective D-Phe imprinted membrane has been developed that can selectively adsorb and reject phenylalanine enantiomers. nih.gov The adsorption selectivity was found to be higher at lower concentrations. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common analytical and preparative method for separating enantiomers. rsc.orgresearchgate.net For instance, racemic phenylalanine can be derivatized to form fluorescent compounds, which are then separated on a β-Cyclobond column. rsc.org
Enzymatic methods can also be employed for enantiomeric resolution. For example, a D-stereospecific alanine (B10760859) amidase can be used for the kinetic resolution of dl-phenylalaninamide to produce D-phenylalanine with high optical purity. researchgate.net
Derivatization and Precursor Synthesis for D-Phenylalaninol
The synthesis of D-phenylalaninol often involves the preparation of various derivatives and precursors. For instance, N-protected forms of D-phenylalaninol, such as N-(t-Butoxycarbonyl)-D-phenylalaninol, are common intermediates. google.com This protection strategy prevents unwanted side reactions at the amino group during subsequent synthetic steps. google.com
The hydroxyl group of D-phenylalaninol can also be derivatized. For example, it can be reacted with an isocyanate to form a carbamate. google.com The amino group can be introduced through the displacement of a leaving group, such as a mesylate or a halide, with an amine or an azide (B81097) followed by reduction. google.com
The synthesis of D-amino acids from readily available L-amino acids is an attractive strategy. rsc.orgnih.gov One-pot biocatalytic stereoinversion cascades have been developed for this purpose. rsc.orgnih.gov For example, L-phenylalanine can be deaminated to phenylpyruvic acid, which is then stereoselectively aminated to produce D-phenylalanine. rsc.org
Biocatalytic and Chemoenzymatic Synthesis of D-Phenylalanine (Relevance to D-Phenylalaninol)
The efficient production of enantiomerically pure D-phenylalanine is a critical step in the synthesis of D-phenylalaninol. Various enzymatic strategies have been developed to obtain this key intermediate, moving beyond classical resolutions to more advanced and efficient methodologies. acs.org
Enzymatic kinetic resolution is a widely used method for separating racemic mixtures. This technique utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, phenylalanine ammonia-lyase (PAL) can stereoselectively convert L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). plos.org This leaves the desired D-phenylalanine untouched, which can then be isolated. While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. acs.org An efficient process for producing optically pure D-phenylalanine through the asymmetric resolution of DL-phenylalanine has been developed using immobilized PAL from Rhodotorula glutinis. plos.org
To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enzymatic resolution step with an in-situ racemization of the remaining substrate. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. google.com The "hydantoinase process" is a well-established industrial example of a DKR. It involves a multi-enzymatic system where a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase work in concert to produce various D-amino acids, including D-phenylalanine, with high yield and enantioselectivity. mdpi.comnih.gov Another approach involves using a mutant α‐amino‐ε‐caprolactam (ACL) racemase with improved specificity towards phenylalaninamide, coupled with a thermostable D‐amino acid amidase, for the synthesis of (R)‐phenylalanine. researchgate.net
A method for preparing D-phenylalanine through DKR has been disclosed where L-phenylalanine is converted to its hydrochloride salt and then subjected to racemization and resolution using dibenzoyl tartaric acid as the resolving agent and an aldehyde pyridine (B92270) compound as the racemization catalyst. google.com This process can achieve a theoretical conversion rate of nearly 100%. google.com
Coupled deracemization-stereoinversion methods represent a powerful one-pot strategy for the synthesis of enantiomerically pure D-amino acids from their racemic or L-counterparts. polimi.itacs.org These systems typically involve two key enzymatic steps: the stereoselective oxidation of the L-enantiomer to an achiral intermediate, followed by the stereoselective reduction or amination of this intermediate to the desired D-enantiomer.
One such system employs an L-amino acid deaminase (LAAD) from Proteus mirabilis to convert the L-amino acid into the corresponding α-keto acid. nih.gov This intermediate is then aminated by an engineered D-selective aminotransferase from Bacillus sp. YM-1 to produce the D-phenylalanine derivative. nih.gov This biocatalytic cascade has been successfully used for the stereoinversion and deracemization of various phenylalanine derivatives with high enantiomeric excess (90% to >99% ee). polimi.it A key advantage of this whole-cell system is that it does not require an external cofactor regeneration system. polimi.it
Another approach couples the amination reaction of phenylalanine ammonia lyase (PAL) with a chemoenzymatic deracemization process. capes.gov.brresearchgate.netnih.govnih.gov In this cascade, the L-enantiomer produced by the PAL is selectively oxidized, and the resulting intermediate is then non-selectively reduced back to the racemic amino acid, enriching the D-enantiomer over time. nih.gov
Phenylalanine ammonia lyases (PALs) are versatile biocatalysts that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. plos.orgscispace.com While the natural reaction favors the deamination of the L-enantiomer, under certain conditions, such as high ammonia concentrations, the reaction can be driven in the reverse direction to produce L-phenylalanine from cinnamic acid. scispace.com
Interestingly, PALs can also exhibit a low level of activity towards the synthesis of the "unnatural" D-enantiomer. researchgate.netscispace.com This promiscuous activity can be harnessed and enhanced through protein engineering. Mutant variants of PAL from Petroselinum crispum (PcPAL) have been developed that show improved catalytic performance for the synthesis of both L- and D-phenylalanine analogues. scispace.com
Furthermore, PALs are integral components of chemoenzymatic cascade reactions for D-phenylalanine synthesis. capes.gov.brresearchgate.netnih.govnih.gov By coupling the amination reaction of PAL with a deracemization step, it is possible to produce substituted D-phenylalanines in high yield and optical purity from inexpensive cinnamic acids. researchgate.netnih.govnih.gov For instance, coupling PAL amination with a stereoselective oxidation catalyzed by an L-amino acid deaminase, followed by a non-selective chemical reduction, can lead to higher yields of D-phenylalanines. scispace.com
The advancement of protein engineering techniques, including directed evolution and site-saturation mutagenesis, has significantly expanded the toolbox of biocatalysts available for the asymmetric synthesis of D-phenylalanine. acs.orgmdpi.com These methods allow for the tailoring of enzymes with improved catalytic properties, such as enhanced activity, stability, and substrate specificity. acs.orgresearchgate.net
Key enzymes that have been the focus of engineering efforts for D-phenylalanine production include D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases. acs.orgnih.gov For example, a D-amino acid aminotransferase from Bacillus sp. YM-1 was engineered to exhibit native-like activity towards D-phenylalanine, enabling its use in efficient deracemization cascades. polimi.it Similarly, variants of meso-diaminopimelate dehydrogenase from Proteus vulgaris have been engineered to overcome the rate-limiting step in a tri-enzymatic cascade for D-phenylalanine biosynthesis, resulting in a significant increase in catalytic activity. researchgate.net
The table below summarizes some examples of engineered biocatalysts used in D-phenylalanine synthesis.
| Enzyme | Organism of Origin | Engineering Strategy | Improvement | Reference |
| D-Amino Acid Aminotransferase | Bacillus sp. YM-1 | Site-directed mutagenesis (T242G) | Native-like activity towards D-phenylalanine | polimi.itnih.gov |
| meso-Diaminopimelate Dehydrogenase | Proteus vulgaris | Site-directed mutagenesis (W121A/R181S/H227I) | 85-fold increase in catalytic activity | researchgate.net |
| Phenylalanine Ammonia-Lyase | Petroselinum crispum | Directed evolution | Improved synthesis of non-canonical aromatic alpha-amino acids | scispace.com |
| D-Amino Acid Dehydrogenase | Ureibacillus thermosphaericus | Immobilization on hybrid material | Enhanced stability and reusability | researchgate.net |
Several multi-enzymatic cascades have been designed for the synthesis of D-phenylalanine. researchgate.net A common strategy involves a stereoinversion cascade that converts the readily available L-phenylalanine into the desired D-enantiomer. rsc.orgnih.gov One such cascade utilizes an L-amino acid deaminase (LAAD) to first deaminate L-phenylalanine to phenylpyruvic acid. rsc.org This intermediate is then stereoselectively aminated by a D-amino acid dehydrogenase (DAADH) to produce D-phenylalanine. rsc.org To drive the reaction to completion, a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH) which regenerates NADPH, is often incorporated into the cascade. rsc.orgnih.gov
A tri-enzymatic cascade has been constructed in E. coli for the efficient biosynthesis of D-phenylalanine from L-phenylalanine. researchgate.net This system comprises an L-amino acid deaminase from Proteus mirabilis, an engineered meso-diaminopimelate dehydrogenase from Proteus vulgaris, and a glucose dehydrogenase from Bacillus megaterium for cofactor recycling. researchgate.net This optimized in vivo cascade has achieved a high titer and conversion rate for D-phenylalanine production. researchgate.net
The table below outlines a representative enzyme cascade for D-phenylalanine synthesis.
| Step | Enzyme | Substrate | Product | Cofactor |
| 1. Deamination | L-Amino Acid Deaminase (LAAD) | L-Phenylalanine | Phenylpyruvic acid | |
| 2. Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | Phenylpyruvic acid | D-Phenylalanine | NADPH |
| 3. Cofactor Regeneration | Formate Dehydrogenase (FDH) | Formate | Carbon dioxide | NADP+ → NADPH |
Applications in Asymmetric Catalysis and Organic Synthesis
D-Phenylalaninol as a Chiral Auxiliary
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereoisomer. wikipedia.orgnumberanalytics.com D-Phenylalaninol is a widely employed chiral auxiliary due to its ready availability, crystalline nature which facilitates purification, and the presence of a UV chromophore that simplifies analysis. orgsyn.org The auxiliary guides the formation of new stereocenters relative to its own, and once the desired stereochemistry is established, it can be removed and often recycled. wikipedia.orgethz.ch
Application in Asymmetric Michael Reactions
D-Phenylalaninol is utilized as a chiral auxiliary in asymmetric Michael reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. fishersci.filookchem.comottokemi.comthermofisher.comrheniumshop.co.il By attaching D-phenylalaninol to a reactant, its chiral influence directs the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, resulting in the preferential formation of one enantiomer of the product. This method provides a reliable strategy for setting stereocenters with high diastereoselectivity.
Use in Stereoselective Aldol (B89426) Reactions
The stereoselective aldol reaction is another area where D-Phenylalaninol-derived auxiliaries have proven to be highly effective. orgsyn.org These reactions, which form a β-hydroxy carbonyl compound, are pivotal in the synthesis of many natural products and pharmaceuticals. When a D-phenylalaninol-based chiral auxiliary is attached to an enolate, it effectively controls the facial selectivity of the subsequent reaction with an aldehyde, leading to the formation of specific syn- or anti-aldol products with a high degree of stereocontrol. nih.gov For instance, titanium enolates derived from esters of D-phenylalaninol have been shown to react with bidentate oxyaldehydes to produce syn-aldols with excellent diastereoselectivity. nih.gov
Integration into Chiral Ligands for Metal-Catalyzed Reactions
Beyond its direct use as a chiral auxiliary, D-Phenylalaninol is a crucial precursor for the synthesis of a wide array of chiral ligands used in metal-catalyzed asymmetric reactions. guidechem.comchemimpex.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed transformation. For example, chiral aroylthiourea ligands derived from D-phenylalanine have been used to create Ruthenium(II) complexes that are efficient catalysts for the enantioselective reduction of prochiral ketones. tn.nic.inresearchgate.net Similarly, N-Boc-protected phenylalanine and 2-amino-1-phenylethanol (B123470) have been used to generate ligands for Ru-catalyzed enantioselective reductions. mdpi.com The versatility of D-phenylalaninol allows for the synthesis of diverse ligand architectures, which is critical for optimizing catalytic activity and enantioselectivity in various reactions.
Role in Stereoselective Synthesis of Complex Molecules
The ability to control stereochemistry is paramount in the synthesis of complex biologically active molecules. D-Phenylalaninol plays a significant role in this endeavor, facilitating the construction of intricate molecular architectures with precise three-dimensional control.
Synthesis of Optically Active Compounds
D-Phenylalaninol is a key building block in the synthesis of a broad range of optically active compounds. chemimpex.com Its inherent chirality is transferred during the synthetic sequence, enabling the production of enantiomerically pure target molecules. guidechem.comchemimpex.com This is exemplified in the synthesis of streptopyrrolidine isomers, where D-phenylalanine was a starting material for a multi-step synthesis involving a stereoselective aldol reaction. beilstein-journals.orgnih.gov The use of D-phenylalaninol and its derivatives allows chemists to construct complex molecules with multiple stereocenters in a controlled and predictable manner. renyi.hu
Formation of Enantiomerically Pure Drugs
The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org D-Phenylalaninol serves as a crucial intermediate in the production of many pharmaceuticals. chemimpex.com For example, it is a key starting material in the kilogram-scale synthesis of Solriamfetol, a drug used to treat sleep disorders, which is formed in a single step from D-phenylalaninol with an 89% yield. nih.gov The incorporation of D-phenylalaninol and its derivatives into synthetic routes is a powerful strategy for accessing enantiomerically pure active pharmaceutical ingredients (APIs). nih.govacs.org
Application in the Synthesis of Specific Stereoisomers (e.g., L-Norephedrine Hydrochloride)
D-Phenylalaninol serves as a crucial chiral starting material in the stereoselective synthesis of various optically active compounds. A notable example is its application in the synthesis of L-Norephedrine Hydrochloride. Research has demonstrated a pathway for the stereoselective synthesis of L-Norephedrine Hydrochloride commencing from D-Phenylalanine. nii.ac.jp This process highlights the utility of the inherent chirality of D-Phenylalaninol, derived from D-Phenylalanine, to direct the formation of the desired stereoisomer of norephedrine. The synthesis leverages the specific spatial arrangement of the functional groups in D-Phenylalaninol to control the stereochemistry of the final product.
The process for preparing optically active l-erythro-2-amino-1-phenyl-1-propanol (l-Norephedrine) often aims to produce a product free from its optical antipode and diastereomeric impurities. google.com The stereochemical integrity of the starting material, such as a derivative of D-Phenylalanine, is paramount in achieving high enantiomeric purity in the final product. The synthesis underscores the importance of chiral precursors like D-Phenylalaninol in the pharmaceutical industry for the production of single-enantiomer drugs.
Synthesis of Streptopyrrolidine Isomers
D-Phenylalaninol is a key precursor in the concise and highly efficient synthesis of the four possible isomers of streptopyrrolidine. nih.gov Streptopyrrolidine is a natural product identified as an angiogenesis inhibitor, a property of significant interest in cancer research. beilstein-journals.org The synthesis starts from either D-phenylalanine or L-phenylalanine to produce the different stereoisomers. nih.gov
The synthesis of streptopyrrolidine isomers from D-phenylalanine begins with its conversion to N-Boc-D-phenylalaninal in three steps. beilstein-journals.org Key reactions in this synthetic route include a highly stereoselective aldol-type reaction and a Lewis acid-mediated lactamization. nih.gov This approach has successfully produced (4R,5R)-streptopyrrolidine, (4S,5R)-streptopyrrolidine, (4R,5S)-streptopyrrolidine, and (4S,5S)-streptopyrrolidine. beilstein-journals.org By comparing the spectral and analytical data of the synthetic isomers with the natural product, the absolute configuration of natural streptopyrrolidine was confirmed as (4S,5S). nih.gov This flexible synthetic strategy allows for access to all four possible isomers, which is a significant advantage over previously reported methods. beilstein-journals.org
Table 1: Key Reactions in Streptopyrrolidine Isomer Synthesis
| Step | Reaction Type | Starting Material Derivative | Key Feature |
| 1 | Aldol-type reaction | N-Boc-D-phenylalaninal | Highly stereoselective |
| 2 | Lactamization | Product of aldol reaction | Lewis acid-mediated |
D-Phenylalaninol in Peptide Chemistry
Precursor for Amino Acids and Peptides
D-Phenylalaninol is a versatile biochemical compound that functions as a precursor in the synthesis of various amino acids and peptides. chemimpex.com Derived from the essential amino acid D-phenylalanine, it plays a role in the biosynthesis of several other essential amino acids. finechemical.net Its structure, featuring a benzene (B151609) ring with an alcohol group attached to the alpha carbon, allows it to act as a substrate for enzymes involved in protein metabolism. finechemical.net For example, it can be converted to tyrosine, a crucial amino acid for the synthesis of neurotransmitters like dopamine (B1211576), epinephrine, and norepinephrine (B1679862). finechemical.net This precursor role underscores its importance in advancing biochemistry and medicinal chemistry. chemimpex.com
Incorporation of Non-Natural Amino Acids in Peptide Synthesis
D-Phenylalaninol and its derivatives are instrumental in the incorporation of non-natural amino acids into peptides, a technique that allows for the creation of peptides with enhanced or novel properties. rsc.org These synthetic amino acids can introduce new functional groups, altering the physicochemical and biological characteristics of the resulting peptides. rsc.org For instance, derivatives like Fmoc-D-Phe(2-F)-OH, a 2-fluoro-D-phenylalanine derivative, are used in solid-phase peptide synthesis (SPPS). ontosight.ai The incorporation of such fluorinated amino acids can improve the stability, bioavailability, and target interaction of peptides, which is highly valuable in drug development. ontosight.ai
The process often involves using engineered tRNA synthetase systems or modified ribosomal machinery to incorporate these unnatural amino acids at specific sites within a protein structure. This site-specific incorporation provides precise control over the final protein's structure and function. google.com By relaxing the substrate specificity of aminoacyl-tRNA synthetases, researchers can facilitate the acylation of tRNA with unnatural amino acids like p-Cl-phenylalanine. google.com
Table 2: Examples of Non-Natural Amino Acid Incorporation
| Technique | Method | Purpose |
| Solid-Phase Peptide Synthesis (SPPS) | Use of Fmoc-protected derivatives | Sequential building of peptide chains with non-natural amino acids. ontosight.ai |
| Engineered Translation Systems | Orthogonal tRNA/synthetase pairs | Site-specific incorporation of unnatural amino acids into proteins. google.com |
| Global Suppression | Utilization of natural biological mechanisms | Incorporation of unnatural amino acids by exploiting the promiscuity of the translation machinery. rsc.org |
Influence of D-Amino Acids on Peptide Self-Assembly and Conformation
The incorporation of D-amino acids, often derived from precursors like D-Phenylalaninol, significantly influences the self-assembly and conformational behavior of peptides. nih.gov While typically introduced to increase enzymatic stability, the presence of a D-amino acid in a peptide sequence can have unexpected and profound effects on its secondary structure and supramolecular organization. nih.govacs.org
The insertion of even a single D-amino acid can disrupt or alter secondary structures like β-sheets and α-helices. For example, introducing a D-phenylalanine residue into naphthalene-based dipeptide gelators was found to hinder hydrogelation due to reduced intermolecular interactions. nih.gov Conversely, in some peptide sequences, the alternation of L- and D-amino acids can facilitate the formation of unusual α-sheet secondary structures, leading to the self-assembly of nanotubes instead of the more common nanofibrils. acs.org The chirality of the amino acids plays a critical role in these processes, affecting peptide-peptide and peptide-lipid interactions. frontiersin.org In some cases, heterochiral peptides containing both D- and L-amino acids can form more stable and ordered structures by removing steric clashes that would occur in their homochiral counterparts. nih.gov
Mechanistic Insights into Ribosomal Peptide Synthesis with D-Amino Acids
The ribosome, the cellular machinery for protein synthesis, inherently discriminates against D-amino acids, which explains the prevalence of L-amino acids in naturally occurring proteins. nih.gov However, research has provided mechanistic insights into how D-amino acids can, albeit inefficiently, be incorporated into nascent peptide chains. The primary mechanism for discrimination occurs at the peptidyl-transferase center (PTC) of the ribosome. pnas.org
Structural studies, including a 3.7Å-resolution crystal structure of a bacterial ribosome with a D-aminoacyl-tRNA analog, have revealed the basis for this slow incorporation. nih.govoup.com The D-amino acid binds to the ribosomal A-site with its side chain in the A-site cleft, similar to an L-amino acid. oup.comresearchgate.net However, due to the opposite chirality, the α-amino group of the D-amino acid is positioned suboptimally for the nucleophilic attack on the peptidyl-tRNA in the P-site. nih.govoup.com This non-ideal positioning hinders the peptide bond formation. Furthermore, the D-amino acid is unable to form a crucial hydrogen bond with the P-site tRNA, which is necessary for efficient proton transfer during the reaction. oup.com Despite these hurdles, modifications to the ribosome, such as mutations in the 23S rRNA, have been shown to improve the utilization of D-amino acids. researchgate.netresearchgate.net
Medicinal Chemistry and Pharmaceutical Research
D-Phenylalaninol as an Intermediate in Pharmaceutical Development
D-Phenylalaninol is a chiral amino alcohol that serves as a critical building block in medicinal chemistry and pharmaceutical development. chemimpex.com Its significance stems from its chiral nature, which makes it an indispensable intermediate for the synthesis of optically active pharmaceutical compounds. chemimpex.comguidechem.com In the pharmaceutical industry, producing enantiomerically pure drugs is often crucial, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. chemimpex.comguidechem.com D-Phenylalaninol provides a readily available chiral scaffold for constructing complex molecules with high stereochemical control. chemimpex.com
The compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including agents targeting neurological disorders and potent antiviral drugs. chemimpex.comguidechem.com For example, it is a known precursor in the synthesis of HIV protease inhibitors like Amprenavir. researchgate.netresearchgate.net The synthesis of such drugs often involves multi-step processes where D-Phenylalaninol is introduced to establish the correct stereochemistry essential for the drug's therapeutic action. researchgate.netacs.org Its protected form, Boc-D-phenylalaninol, is also widely used in peptide synthesis to create bioactive compounds with specific amino acid configurations, which can enhance the efficacy of treatments. chemimpex.com
Development of Novel Therapeutic Agents and Drug Discovery
The utility of D-Phenylalaninol extends into the realm of drug discovery and the development of new therapeutic agents. chemimpex.com Its structure is incorporated into novel molecular designs to enhance bioactivity and selectivity for specific biological targets. chemimpex.com Researchers leverage D-Phenylalaninol and its derivatives in the creation of libraries of compounds for screening, a common strategy in modern drug discovery. google.com
One notable application is in the synthesis of ligands for specific receptors in the central nervous system. For instance, D-Phenylalaninol derivatives have been developed as ligands for the neuropeptide Y1 (NPY1) receptor, which is associated with various central nervous system disorders. google.com Furthermore, its use in creating peptide-based therapeutics is a significant area of research. By incorporating D-Phenylalaninol into peptide chains, scientists can create more stable and potent analogues of naturally occurring peptides, such as a long-lasting version of the α-melanocyte-stimulating hormone. nih.gov This highlights its role in advancing the fields of biochemistry and medicinal chemistry by enabling the synthesis of new amino acids and peptides for therapeutic exploration. chemimpex.com
Role in Drug Formulation and Organic Synthesis within Pharmaceuticals
Within pharmaceutical production, D-Phenylalaninol's role is primarily in organic synthesis, where it functions as a versatile chiral intermediate. guidechem.comguidechem.com It is used to prepare chiral oxazoline (B21484) ligands, which are important in asymmetric catalysis—a technique that allows for the selective production of one enantiomer over the other. guidechem.com This control is vital in producing drugs where only one stereoisomer is active or safe.
The compound's amino alcohol structure, with adjacent amino and hydroxyl groups, allows for predictable reactivity, such as in condensation reactions to form oxazoline compounds. guidechem.com In addition to its use as a building block for the final drug molecule, D-Phenylalaninol is also employed in the synthesis of chiral catalysts. chemimpex.com These catalysts, in turn, are used to produce a wide range of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. chemimpex.comchemimpex.com Its derivatives are also utilized in solid-support-assisted organic synthesis, a technology that facilitates the rapid production of compound libraries for high-throughput screening in drug discovery. google.com
Pharmacological Activities of D-Phenylalanine (Relevance to D-Phenylalaninol Applications)
The pharmacological profile of D-Phenylalanine, the parent amino acid of D-Phenylalaninol, is highly relevant. D-Phenylalaninol is a direct synthetic derivative of D-Phenylalanine, and thus, the biological activities of the parent amino acid often guide the development and application of its derivatives. Understanding D-Phenylalanine's interactions with biological systems provides a rationale for using D-Phenylalaninol to synthesize analogs that can mimic, modulate, or block these effects.
D-Phenylalanine interacts with several enzymes and biological systems, which underpins its pharmacological interest. wikipedia.org One of its most noted activities is the inhibition of enkephalinase enzymes, such as carboxypeptidase A. wikipedia.orgontosight.ai These enzymes are responsible for breaking down enkephalins, which are endogenous opioid peptides that act as natural painkillers. By inhibiting their degradation, D-Phenylalanine can increase enkephalin levels, which may explain its purported analgesic effects. ebsco.comwikipedia.org
D-Phenylalanine is also a substrate for the flavoenzyme D-amino acid oxidase (DAO). nih.govpnas.org This enzyme catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H₂O₂), ammonia (B1221849), and the corresponding α-keto acid (phenylpyruvic acid). nih.govresearchgate.net The activity of DAO on D-Phenylalanine is a key aspect of its metabolism and has implications for host defense, as discussed later. researchgate.netnih.gov Furthermore, studies have shown that D-Phenylalanine can interact with other enzymes, such as pyruvate (B1213749) kinase, though its effects can differ from its L-isomer. cdnsciencepub.com It also exhibits pharmacological activity at the niacin receptor 2. wikipedia.org
Table 1: Documented Enzymatic and Receptor Interactions of D-Phenylalanine
| Enzyme/Receptor | Interaction Type | Potential Outcome |
|---|---|---|
| Carboxypeptidase A | Inhibition | Increased levels of enkephalins (endogenous opioids). wikipedia.orgontosight.ai |
| D-Amino Acid Oxidase (DAO) | Substrate | Oxidative deamination to produce H₂O₂, ammonia, and phenylpyruvic acid. nih.govpnas.org |
| Pyruvate Kinase (Co(II)-activated) | Inhibition | Modulation of enzyme catalytic activity. cdnsciencepub.com |
| Niacin Receptor 2 | Agonism | Pharmacological activity. wikipedia.org |
The metabolism of phenylalanine is critical to brain function, and its dysregulation is linked to neurological disorders. The genetic disorder phenylketonuria (PKU) is a prime example, caused by a deficiency in the enzyme phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. frontiersin.orgaginganddisease.org This leads to a buildup of phenylalanine and a deficit of key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin, resulting in severe neurological impairment. frontiersin.orgaginganddisease.orgmetwarebio.com
While most research focuses on L-phenylalanine, D-phenylalanine's metabolism and effects are also of interest for neurological health. wikipedia.org A small amount of ingested D-phenylalanine appears to be converted to L-phenylalanine in the body. wikipedia.org Its potential antidepressant effects may be linked to two mechanisms: the inhibition of enkephalin degradation and its partial conversion to L-phenylalanine, which is a precursor to norepinephrine and dopamine. wikipedia.orgpharmacompass.com Elevated levels of these neurotransmitters are thought to have an antidepressant effect. wikipedia.org The ability of D-phenylalanine to cross the blood-brain barrier, although less efficiently than its L-isomer, is crucial for its potential neurological effects. wikipedia.orgontosight.ai These metabolic pathways suggest that derivatives synthesized from D-Phenylalaninol could be designed to modulate neurotransmitter systems or address metabolic imbalances associated with certain neurological conditions. frontiersin.org
Emerging research highlights the significant role of D-amino acids, including D-Phenylalanine, in the interplay between microbes and the host immune system. nih.govmdpi.com Bacteria produce a diverse array of D-amino acids that are not commonly found in mammals. nih.gov The host immune system has evolved mechanisms to recognize and respond to these microbial metabolites.
The enzyme D-amino acid oxidase (DAO), present in immune cells like neutrophils and at mucosal surfaces, plays a key role in this process. nih.govd-aminoacids.com DAO catalyzes the oxidation of bacterial D-amino acids, such as D-alanine and D-phenylalanine, generating hydrogen peroxide (H₂O₂). pnas.orgresearchgate.net This H₂O₂ is a potent antimicrobial agent that contributes to the killing of bacteria within phagosomes and helps limit the colonization of pathogens in the intestine. nih.govmdpi.com
Beyond DAO-mediated defense, D-Phenylalanine can directly modulate immune responses. nih.gov For example, D-Phenylalanine and D-tryptophan can act as chemoattractants for human neutrophils by binding to a G protein-coupled receptor. researchgate.netnih.gov Conversely, in the upper airway, D-Phenylalanine produced by bacteria can suppress innate immunity by binding to sweet taste receptors (T1R2/3) on solitary chemosensory cells, which inhibits the release of antimicrobial peptides. nih.govd-aminoacids.compnas.org This complex signaling demonstrates that D-amino acids are used as inter-kingdom communication molecules that can either trigger or suppress host defense mechanisms. nih.gov
Table 2: Summary of Compounds Mentioned
| Compound Name | Role/Significance |
|---|---|
| D-Phenylalaninol | Chiral amino alcohol; intermediate for pharmaceuticals. chemimpex.com |
| D-Phenylalanine | Parent amino acid of D-Phenylalaninol; has pharmacological activity. wikipedia.org |
| L-Phenylalanine | Essential amino acid; precursor to tyrosine and neurotransmitters. wikipedia.org |
| Boc-D-phenylalaninol | Protected form of D-Phenylalaninol used in peptide synthesis. chemimpex.com |
| Amprenavir | HIV protease inhibitor synthesized using D-Phenylalaninol. researchgate.net |
| Tyrosine | Amino acid synthesized from L-phenylalanine; precursor to neurotransmitters. wikipedia.org |
| Dopamine | Neurotransmitter synthesized from tyrosine. wikipedia.org |
| Norepinephrine | Neurotransmitter synthesized from tyrosine. wikipedia.org |
| Serotonin | Neurotransmitter whose synthesis is affected by phenylalanine levels. frontiersin.org |
| Enkephalins | Endogenous opioid peptides. wikipedia.org |
| Phenylpyruvic acid | α-keto acid produced from the oxidation of D-phenylalanine by DAO. nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | Antimicrobial agent produced by DAO activity. researchgate.net |
| D-Alanine | Bacterial D-amino acid; substrate for DAO. nih.gov |
| D-Tryptophan | Bacterial D-amino acid; modulates immune responses. nih.gov |
| D-Leucine | Bacterial D-amino acid; modulates immune responses. nih.gov |
Antimycobacterial Activity of D-Phenylalanine Derivatives
Research into novel treatments for tuberculosis has identified D-phenylalanine derivatives as a promising class of compounds with potent antimycobacterial activity. A notable example is the D-phenylalanine-benzoxazole derivative known as Q112. acs.orgacs.org This compound has demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb), including in macrophage infection models. acs.orgacs.orgnih.gov
Metabolomic studies indicate that Q112 functions through a unique mechanism of action, distinct from other antimycobacterial agents. nih.govnih.gov It perturbs the essential pantothenate/coenzyme A biosynthetic pathway. acs.org Specifically, Q112 inhibits Rv3603c, an essential enzyme identified as a PanG ketopantoate reductase (KPR), which catalyzes the conversion of ketopantoate to pantoate. nih.gov This inhibition leads to a depletion of pantoate and an accumulation of ketopantoate. acs.orgnih.gov However, the observation that pantothenate supplementation does not rescue bacteria treated with Q112 suggests that the compound may have additional targets. nih.gov
The D-phenylalanine moiety is crucial for the activity of Q112. Structure-activity relationship (SAR) studies have shown that while substitutions with other D-amino acids like D-tyrosine and D-leucine retain comparable activity, the L-enantiomer of Q112 is significantly less active. mdpi.com Furthermore, derivatives where the D-phenylalanine is replaced with polar D-amino acids are deleterious to the compound's effectiveness. mdpi.com Q112 has also shown potent activity against M. marinum, though it is less effective against M. smegmatis and M. avium. nih.gov Efforts to improve the stability of these derivatives have led to the synthesis of nonhydrolyzable versions that retain antitubercular activity and show reduced plasma protein binding. nih.govmdpi.com
Table 1: Antimycobacterial Activity of D-Phenylalanine Derivative Q112 and Analogs This table is interactive. You can sort and filter the data.
| Compound | Target Organism | MIC (μM) | Notes | Source |
|---|---|---|---|---|
| Q112 | Mycobacterium tuberculosis | 0.39 | Potent activity in multiple media. | nih.gov |
| Q112 | M. marinum | 0.78 | Potent activity. | nih.gov |
| Q112 | M. smegmatis | 25 | Less effective. | nih.gov |
| Q112 | M. avium | 6.2 | Moderate effectiveness. | nih.gov |
| Q112 | Streptococcus pneumonia | 41-82 | Very weak activity. | nih.gov |
| Q112 | S. aureus, E. faecalis, P. aeruginosa, E. coli, K. pneumonia | >165 | No antibacterial activity observed. | nih.gov |
| Amine 21 (metabolite) | Mycobacterium tuberculosis | 6-25 | Reduced antibacterial activity. | nih.gov |
| Amide 22 (metabolite) | Mycobacterium tuberculosis | >50 | Inactive. | nih.gov |
| D-phenylalanine | Mycobacterium tuberculosis | >310 | Inactive. | nih.gov |
Interaction with Human Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its modulation is a target for treating pigmentation disorders. researchgate.nettandfonline.com Phenylalanine derivatives have been investigated as potential modulators of human tyrosinase (TyH). researchgate.net These derivatives are designed to interact with the binuclear copper active site of the enzyme. researchgate.net
One such derivative, Phenylalanine butyramide (B146194) (PBA), has been identified as a novel inhibitor of tyrosinase. mdpi.com In vitro assays using mushroom tyrosinase showed that PBA could inhibit the enzyme in a concentration-dependent manner, with an IC₅₀ value of 34.7 mM. mdpi.com While L-phenylalanine itself showed no inhibitory activity, butyrate, a component of PBA, did inhibit the enzyme, although less effectively than PBA. mdpi.com Docking calculations with a homology model of human tyrosinase suggest that PBA can bind to the catalytic site, indicating its potential as an inhibitor for the human enzyme as well. mdpi.com
Other research has focused on conjugating phenylalanine with known tyrosinase inhibitors to create more potent molecules. For example, kojic acid-phenylalanine amide (KA-F-NH2) was found to be six times more potent than kojic acid alone. tandfonline.com Similarly, a series of 4-pyridone-L-phenylalanine conjugates were synthesized and shown to act as mixed-type inhibitors, with the most active compound being twice as potent as kojic acid. mdpi.comtandfonline.com These studies demonstrate that the phenylalanine scaffold can be effectively utilized to design novel and potent tyrosinase inhibitors. mdpi.comresearchgate.net
Table 3: Tyrosinase Inhibition by Phenylalanine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Enzyme Source | Inhibition Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Phenylalanine butyramide (PBA) | Mushroom Tyrosinase | - | 34.7 mM | mdpi.com |
| Butyrate | Mushroom Tyrosinase | - | 120.3 mM | mdpi.com |
| L-Phenylalanine | Mushroom Tyrosinase | None | - | mdpi.com |
| Kojic acid-phenylalanine amide (KA-F-NH2) | Mushroom Tyrosinase | - | 6x more potent than Kojic Acid | tandfonline.com |
| Hydroxypyridinone-L-phenylalanine conjugate (40) | Mushroom Tyrosinase | Mixed-type | 12.6 µM (monophenolase) | mdpi.com |
| Hydroxypyridinone-L-phenylalanine conjugate (40) | Mushroom Tyrosinase | Mixed-type | 4.0 µM (diphenolase) | mdpi.com |
Design of Peptide-Based Drugs and Biomaterials
The incorporation of non-natural amino acids like D-phenylalanine is a key strategy in the design of peptide-based drugs and biomaterials. chemimpex.comnih.gov Using D-amino acids can enhance the proteolytic stability of peptides, increasing their half-life and efficacy in biological systems. D-phenylalanine is a component of several clinically approved peptide macrocycle drugs, including the antibiotics Tyrothricin and Polymyxin B. researchgate.net
D-phenylalaninol, particularly in its Boc-protected form (Boc-D-phenylalaninol), serves as a crucial chiral building block in the synthesis of bioactive molecules and peptide-based therapeutics. chemimpex.com Its structure allows for selective reactions and the creation of complex molecules with high stereochemical integrity, making it a valuable reagent in asymmetric synthesis for drug development. chemimpex.com
Furthermore, peptides containing D-phenylalanine are used to create advanced biomaterials. For instance, D-amino acids can be incorporated into self-assembling peptides to form nanostructured hydrogels. nih.gov These materials are being explored for a variety of medicinal applications, including as scaffolds for tissue engineering and as smart systems for controlled drug delivery. nih.govbeilstein-journals.org The hydrophobic and structural characteristics of Fmoc-D-phenylalanine make it suitable for creating these self-assembling nanostructures. chemimpex.com In another application, cyclic peptides containing D-phenylalanine, such as cyclic RGDfK (where 'f' is D-phenylalanine), have been designed to promote specific cell adhesion to biomaterial substrates, which is critical in regenerative medicine. medchemexpress.com The versatility of D-phenylalanine and its alcohol derivative, D-phenylalaninol, makes them fundamental components in the modern design of functional peptides and biomaterials. chemimpex.comnih.gov
Table 4: Examples of Clinically Used Peptide Drugs Containing D-Phenylalanine This table is interactive. You can sort and filter the data.
| Drug Name | Structural Features | Source Organism | Therapeutic Use | Source |
|---|---|---|---|---|
| Tyrothricin | Cyclic decapeptides containing D-phenylalanine. | Bacillus brevis | Antibiotic | researchgate.net |
| Polymyxin B | Peptide lariats incorporating D-phenylalanine. | Bacillus polymyxa | Antibiotic | researchgate.net |
| Colistin (Polymyxin E) | Similar to Polymyxin B, but D-phenylalanine is replaced with D-leucine. | Bacillus polymyxa | Antibiotic | researchgate.net |
| Bacitracin | Complex peptide lariats incorporating various D- and L-amino acids. | Bacillus subtilis | Topical Antibiotic | researchgate.net |
Advanced Spectroscopic and Computational Studies
Vibrational Analysis (e.g., FT-IR Spectroscopy) of D-Phenylalanine (applicable to D-Phenylalaninol)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for analyzing the molecular structure and hydrogen bonding in amino acids and their derivatives. yildiz.edu.troptica.org The experimental FT-IR spectrum of zwitterionic D-phenylalanine has been recorded and interpreted using Density Functional Theory (DFT) calculations. yildiz.edu.tryildiz.edu.tr In the solid state, amino acids like D-phenylalanine exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). yildiz.edu.tr
The FT-IR spectra of D-phenylalanine and its enantiomer, L-phenylalanine, are similar but not identical, with slight differences arising from variations in crystal symmetry and hydrogen bonding networks. yildiz.edu.trthermofisher.com The spectrum of D-phenylalanine is characterized by multiple broad and overlapping bands, a common feature for amino acids prepared in KBr pellets. yildiz.edu.tr Key vibrational bands for D-phenylalanine have been assigned based on experimental data and theoretical calculations. For instance, vibrations related to the benzene (B151609) ring are observed at various wavenumbers, including out-of-plane bending and ring breathing modes. researchgate.net The charged groups of the zwitterion also produce characteristic bands, such as the stretching and deformation vibrations of the -NH3+ group and the asymmetric stretching of the -COO- group. researchgate.net
For D-Phenylalaninol, which possesses a hydroxyl group (-CH2OH) instead of a carboxylic acid group, the FT-IR spectrum would exhibit notable differences. Specifically, the characteristic bands for the carboxylate group (-COO-) would be absent and replaced by strong bands corresponding to the O-H stretching of the alcohol. However, the vibrational modes associated with the phenyl ring and the amine group would be expected to appear at similar frequencies to those in D-phenylalanine.
Below is a table of prominent experimental FT-IR vibrational bands observed for D-phenylalanine.
Interactive Table 1: Prominent FT-IR Vibrational Bands of D-Phenylalanine
| Observed Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3068 / 3034 | Asymmetric / Symmetric stretching of -NH₃⁺ | researchgate.net |
| 1627 | νas(COO⁻) + δas(NH₃⁺) | yildiz.edu.tr |
| 1608 | Asymmetric deformation of -NH₃⁺ | researchgate.net |
| 1587 | Asymmetric vibrations of -COO⁻ | researchgate.net |
| 1525 | Symmetric deformation of -NH₃⁺ | researchgate.net |
| 1411 | νs(COO⁻) + δs(NH₃⁺) | yildiz.edu.tr |
| 1001 | Ring breathing of the benzene ring | researchgate.net |
| 848 / 912 / 949 | Out-of-plane bending of the benzene ring | researchgate.net |
| 524 | Benzene ring deformation | yildiz.edu.tr |
Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO Analysis)
The electronic properties of phenylalanine derivatives are primarily determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yildiz.edu.tr The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the molecule's chemical reactivity, kinetic stability, and electrical transport properties. yildiz.edu.trconicet.gov.ar A larger energy gap generally implies greater stability. yildiz.edu.tr
For zwitterionic D-phenylalanine, DFT calculations at the B3LYP/def2-TZVP level have determined the HOMO and LUMO energy levels. yildiz.edu.tryildiz.edu.tr The HOMO is primarily localized on the carboxylate group (-COO-), while the LUMO is distributed over the ammonium (B1175870) group (-NH3+) and the rest of the molecule. yildiz.edu.tr The calculated energy values were -6.8832 eV for HOMO and -0.5567 eV for LUMO, resulting in an energy gap of 6.3264 eV. yildiz.edu.tr Other studies using different computational methods have reported different gap values, highlighting the sensitivity of these calculations to the chosen theoretical level. cumhuriyet.edu.tr For instance, another study reported a HOMO-LUMO gap of 0.19851 eV for phenylalanine. cumhuriyet.edu.tr
The electronic properties, such as electronegativity, hardness, and chemical potential, can be derived from the HOMO and LUMO energies. researchgate.net These parameters are instrumental in comparing the stability and activity of different phenylalanine derivatives. researchgate.net In D-Phenylalaninol, the substitution of the carboxyl group with a hydroxyl group would alter the electronic distribution, likely affecting the HOMO-LUMO energies and, consequently, its reactivity and stability profile.
Interactive Table 2: Calculated Electronic Properties of Phenylalanine Derivatives from Various Studies
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| D-Phenylalanine | B3LYP/def2-TZVP | -6.8832 | -0.5567 | 6.3264 | yildiz.edu.tr |
| Phenylalanine | B3LYP/6-311++G(d,p) | - | - | 0.19851 | cumhuriyet.edu.tr |
| Phenylalanine-Pd/SWCNT Complex 1 | B3LYP/6-311+G(d) | -4.89 | -1.57 | 3.32 | conicet.gov.ar |
| Phenylalanine-Pd/SWCNT Complex 2 | B3LYP/6-311+G(d) | -5.71 | -0.92 | 4.79 | conicet.gov.ar |
Density Functional Theory (DFT) Calculations and Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Computational chemistry provides indispensable tools for investigating the properties of phenylalanine derivatives at an atomic level. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties. ijasre.netresearchgate.net Various studies on D-phenylalanine and its analogs have employed DFT with different functionals and basis sets, such as B3LYP with 6-31G(d) or def2-TZVP basis sets, to achieve a balance between accuracy and computational cost. yildiz.edu.trresearchgate.netfrontiersin.org DFT calculations have been successfully used to assign vibrational spectra, analyze conformational stability, and predict electronic structures. yildiz.edu.trresearchgate.net For complex systems like molecular crystals, dispersion-corrected DFT (DFT-D) has proven reliable in accurately reproducing crystal structures where conventional methods fail.
For studying molecules in complex biological environments, such as an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov This approach treats the most chemically relevant part of the system (e.g., the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. nih.govbiorxiv.org QM/MM simulations have been instrumental in elucidating the reaction mechanism of enzymes like phenylalanine hydroxylase and in studying the interactions between phenylalanine derivatives and their protein targets. nih.govnih.govresearchgate.net These studies provide insights into transition states, reaction barriers, and the role of specific amino acid residues in catalysis. biorxiv.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and their complexes. By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, providing a detailed picture of conformational changes, binding events, and intermolecular interactions. mdpi.comresearchgate.net
MD simulations have been extensively applied to phenylalanine derivatives to explore a range of phenomena. For instance, simulations have been used to investigate the stability of complexes formed between phenylalanine derivative inhibitors and enzymes such as tryptophan hydroxylase-1 (TPH1) and tyrosinase. nih.govmdpi.com These studies analyze metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg) to confirm the stability of the ligand-protein complex over simulation times extending to hundreds of nanoseconds. mdpi.comresearchgate.net
Furthermore, MD simulations are crucial for developing and validating force field parameters for unnatural amino acids, including phenylalanine derivatives, ensuring that the simulations accurately represent the physical system. frontiersin.org The development of reliable force fields, such as those compatible with Amber ff14SB, enables the accurate prediction of protein structures containing these modified amino acids. frontiersin.org MD has also been used to model the self-assembly of phenylalanine molecules into complex nanostructures like peptide nanotubes. nih.govresearchgate.net For D-Phenylalaninol, MD simulations could be used to understand its interaction and binding stability with target proteins, providing a dynamic complement to static docking studies.
Studies on Reaction Mechanisms and Kinetics involving Phenylalanine Derivatives (applicable to D-Phenylalaninol research)
Understanding the reaction mechanisms of phenylalanine derivatives is fundamental to their application in various fields. Research has focused on both enzyme-catalyzed transformations and purely chemical reaction pathways.
Enzymes play a central role in the metabolism and synthesis of phenylalanine derivatives. The mechanisms of several key enzymes have been studied in detail.
Phenylalanine hydroxylase (PAH): This non-heme iron-dependent enzyme catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a critical step in phenylalanine metabolism. researchgate.netlupinepublishers.com The reaction requires O2 and a tetrahydrobiopterin (B1682763) cofactor. researchgate.net The exact mechanism, including the binding of dioxygen and the nature of the reactive oxidizing species, has been investigated using experimental and computational methods, including QM/MM simulations. nih.govresearchgate.net
Phenylalanine ammonia (B1221849) lyase (PAL): PAL catalyzes the non-oxidative elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid, the first step in the phenylpropanoid pathway in plants and fungi. wikipedia.org The mechanism involves a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an Ala-Ser-Gly motif in the enzyme's active site. wikipedia.org
Other Enzymes: A variety of other enzymes are used in the synthesis of phenylalanine derivatives. Lipases are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. nih.gov Similarly, ω-transaminases are employed for the asymmetric synthesis of β-phenylalanine derivatives from corresponding keto acids. nih.gov These enzymatic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. tandfonline.com
The chemical reactivity of the phenylalanine scaffold allows for a wide range of synthetic modifications. The phenyl ring, the amino group, and the carboxyl group (or hydroxyl group in D-Phenylalaninol) are all targets for chemical reactions.
Starting Material for Synthesis: Protected forms of phenylalanine, such as (tert-butoxycarbonyl)-L-phenylalanine, are common starting materials for peptide synthesis and the creation of novel derivatives. nih.gov Standard reactions include amide bond formation and deprotection steps. nih.gov
Ring Functionalization: The aromatic ring can undergo electrophilic substitution reactions. For example, the Friedel-Crafts acylation has been used to covalently attach L-phenylalanine to the edges of graphite (B72142) platelets. researchgate.net
Side-Chain Modification: Classic organic reactions have been adapted for the synthesis of derivatives. The Rodionow-Johnson reaction, a variation of the Knoevenagel condensation, is a historical method for producing β-phenylalanine derivatives. tandfonline.com
Chemo-enzymatic Cascades: Combining chemical and enzymatic steps offers efficient pathways to complex molecules. For example, phenylalanine derivatives can be synthesized from inexpensive aryl aldehydes using a three-enzyme cascade involving an L-threonine transaldolase (L-TTA), a phenylserine (B13813050) dehydratase, and an aminotransferase. biorxiv.org
These diverse reaction pathways underscore the versatility of the phenylalanine framework as a scaffold for developing new compounds with tailored properties.
Enzymatic Reaction Mechanisms
Conformational Analysis and Stereochemical Characterization
The three-dimensional structure of D-Phenylalaninol, including the spatial arrangement of its atoms (stereochemistry) and the various shapes it can adopt through bond rotation (conformation), is fundamental to its chemical behavior and application. Advanced spectroscopic techniques and computational modeling are crucial tools for elucidating these structural details.
Detailed Research Findings
Research into the stereochemistry of D-Phenylalaninol and related compounds heavily relies on chiroptical methods such as circular dichroism (CD) spectroscopy. The CD spectrum of a D-enantiomer is characteristically the mirror image of its L-counterpart, providing definitive confirmation of its absolute configuration. researchgate.netspring8.or.jp Studies on D-phenylalanine derivatives demonstrate that they exhibit CD spectra with signs opposite to their L-forms, a principle that directly applies to the stereochemical characterization of D-Phenylalaninol. researchgate.netspring8.or.jp The inherent chirality of the D-phenylalanine structure gives rise to distinct spectroscopic properties that are foundational to its characterization. mdpi.com
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital for structural elucidation. researchgate.net Public databases and chemical suppliers provide reference spectra, including 1H NMR, 13C NMR, and FTIR, which serve as fingerprints for the molecule's structure. nih.govchemicalbook.com Furthermore, advanced techniques such as polarized Raman spectroscopy have been used to determine the specific orientation of molecules in complex assemblies. For instance, in studies of di-D-phenylalanine nanotubes, the orientation of specific chemical groups relative to the nanotube's main axis was determined, showing that the C-N bond of the amino group is parallel to the axis, while carbonyl groups are tilted. nih.gov
Computational chemistry offers powerful insights into the conformational landscape of D-Phenylalaninol. Density Functional Theory (DFT) and other ab initio methods are employed to investigate the molecule's geometry, including bond angles, bond lengths, and dihedral angles. researchgate.net These studies help identify stable conformations by analyzing the effects of steric hindrance and intramolecular interactions, such as hydrogen bonding. researchgate.net Potential energy scans, which systematically rotate specific chemical groups like the benzyl (B1604629), carboxyl, and amino groups, are performed to map out conformational stability and identify the lowest energy states. researchgate.net Molecular dynamics and docking simulations are also used to understand how D-phenylalanine derivatives interact with other molecules, which is governed by their conformational preferences. nih.gov
Interactive Data Tables
The following tables summarize key data from spectroscopic and physical measurements that are used to characterize the stereochemistry of D-Phenylalaninol.
Table 1: Chiroptical and Physical Properties of D-Phenylalaninol This table presents the specific rotation values, a key indicator of a compound's chiral nature, as reported by various sources. The melting point is also included as a fundamental physical property.
| Property | Value | Conditions | Source |
| Specific Rotation | +22.0 to +25.0° | c=1.2, 1mol/L HCl | |
| Specific Rotation | +23° | c=1.2, 1 N HCl, 22°C | chemicalbook.com |
| Specific Rotation | +22.8° | c = 1.2 in 1 M HCl | chemicalbook.com |
| Melting Point | 90.0 to 94.0 °C | Not specified | |
| Melting Point | 93-95 °C | (lit.) | chemicalbook.com |
Table 2: Conformational Parameters from Computational Studies Computational studies on phenylalanine-containing structures provide detailed geometric data. This table illustrates the types of parameters investigated to define molecular conformation. While specific data for isolated D-Phenylalaninol is proprietary or dispersed in literature, the parameters shown are standard in conformational analyses. researchgate.net
| Parameter Type | Description | Relevance |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Defines the basic geometry of the molecule. |
| Bond Angle | The angle formed between three connected atoms. | Determines the overall shape and steric strain. |
| Dihedral Angle (φ, ψ) | The angle between two intersecting planes, crucial for peptide and amino alcohol structures. | Defines the rotational conformation around bonds and predicts the most stable conformers. |
Future Directions and Emerging Research Areas
Exploration of Novel D-Phenylalaninol Derivatives
The synthesis of new molecules derived from D-Phenylalaninol is a vibrant area of research, aimed at creating compounds with unique therapeutic or industrial properties. These efforts leverage the defined stereochemistry of the D-Phenylalaninol scaffold to produce molecules with high specificity.
One promising direction is the development of new pharmaceuticals. chemimpex.com For instance, N-[(trans-4-isopropylcyclohexyl)-carbonyl]D-phenylalanine (A-4166), a novel D-phenylalanine derivative, has been investigated as a nonsulfonylurea oral hypoglycemic agent. nih.gov Studies have shown it stimulates insulin (B600854) release by increasing cytosolic free Ca2+ in pancreatic beta-cells, suggesting a potential pathway for new diabetes treatments. nih.gov In another therapeutic area, researchers have designed and synthesized a series of novel phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein. nih.gov Among these, certain substituted phenylalanine compounds displayed significant anti-HIV-1 activity by binding to the CA hexamer. nih.gov
Researchers are also exploring D-Phenylalaninol derivatives to combat bacterial virulence. Phenylalanine derivatives are recognized as important small molecules for controlling virulence factors in various bacteria. rsc.orgrsc.org A recent study focused on creating novel phenylalanine derivatives that incorporate a hydroxamic acid moiety to act as quorum sensing inhibitors. rsc.orgrsc.org Several of these new compounds showed potent inhibition of quorum sensing and bacterial biofilm formation, highlighting their potential for development into new antimicrobial agents. rsc.org
The versatility of D-Phenylalaninol as a starting material is further demonstrated in its use for synthesizing unusual amino acids. For example, it has been used to create a chiral auxiliary for the asymmetric synthesis of all four isomers of β-methylphenylalanine. renyi.hu This highlights its foundational role in accessing complex and novel amino acid structures for various research applications.
Table 1: Examples of Novel D-Phenylalaninol Derivatives and Their Research Focus
| Derivative Class | Research Application | Finding | Citation |
| N-acyl D-phenylalanines | Hypoglycemic Agents | A-4166 stimulates insulin release in pancreatic beta-cells. | nih.gov |
| Substituted Phenylalanines | Antiviral (HIV-1) | Derivatives bind to the HIV-1 capsid protein, inhibiting viral activity. | nih.gov |
| Phenylalanine-Hydroxamic Acid Hybrids | Quorum Sensing Inhibition | Compounds show strong anti-biofilm formation and CviR inhibitory activity. | rsc.orgrsc.org |
| Oxazolidinone Auxiliaries | Asymmetric Synthesis | Used as a chiral auxiliary to synthesize isomers of β-methylphenylalanine. | renyi.hu |
Advancements in Asymmetric Catalysis with D-Phenylalaninol Ligands
D-Phenylalaninol and its derivatives are crucial in asymmetric synthesis, where they serve as chiral catalysts or ligands to produce enantiomerically pure compounds essential for the pharmaceutical industry. chemimpex.com Research is continuously advancing the design of these ligands to improve reaction yields and enantioselectivity.
A significant area of advancement involves the creation of chiral ligands for transition metal-catalyzed reactions. For example, new chiral aroylthiourea ligands derived from D-phenylalanine have been synthesized. researchgate.nettn.nic.in When complexed with Ruthenium(II), these ligands form efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones, producing chiral alcohols with excellent conversions (up to 99%) and high enantiomeric excesses (up to 99%). researchgate.nettn.nic.in The structural versatility of these ligands, allowing for modifications with moieties like thiophene (B33073) and furan, enables fine-tuning of the catalyst's performance. tn.nic.in
The application of D-Phenylalaninol extends to its protected forms, such as Boc-D-phenylalaninol, which is a key building block in preparing chiral ligands and catalysts. chemimpex.com These derivatives enhance the efficiency of various chemical reactions while maintaining high stereochemical integrity. chemimpex.com Furthermore, D-phenylalanine-derived auxiliaries have been instrumental in the asymmetric synthesis of complex molecules, such as the isomers of β-methylphenylalanine, through stereoselective reactions. renyi.hu
Recent innovations also include grafting D-phenylalanine onto multi-walled carbon nanotubes (MWCNTs) to create heterogeneous catalysts. mdpi.com These D-PHE-MWCNT systems have been shown to provide high enantiomeric excess values in asymmetric catalysis, demonstrating the importance of the chiral environment provided by the amino acid derivative. mdpi.com
Table 2: D-Phenylalaninol-Derived Ligands in Asymmetric Catalysis
| Ligand/Catalyst System | Reaction Type | Key Finding | Citation |
| Ru(II) complexes with D-phenylalanine-derived aroylthiourea ligands | Asymmetric transfer hydrogenation of ketones | Achieved up to 99% conversion and 99% enantiomeric excess for chiral alcohols. | researchgate.nettn.nic.in |
| D-PHE grafted on Multi-Walled Carbon Nanotubes (D-PHE-MWCNT) | Asymmetric catalysis | Produces (S)-products with high enantiomeric excess values. | mdpi.com |
| D-phenylalanine-derived oxazolidinone auxiliary | Asymmetric synthesis of amino acids | Enabled stereoselective synthesis of all four isomers of β-methylphenylalanine. | renyi.hu |
| D-phenylalanine dimethyl acetal | Catalytic Diastereoselective Petasis Reactions | Yielded the syn product with a 4:1 diastereomeric ratio. | nih.gov |
Integration into Advanced Drug Delivery Systems
The unique chemical properties of D-Phenylalaninol and its derivatives are being harnessed to create advanced drug delivery systems. These systems aim to improve drug solubility, provide controlled release, and target specific tissues or organs.
One emerging area is the use of D-phenylalanine in polypeptide-based nanocarriers. A recent study focused on preparing biodegradable nanoparticles from poly(L-glutamic acid-co-D-phenylalanine) to encapsulate two different anticancer drugs simultaneously. nih.gov These dual-drug loaded nanoparticles, with diameters under 300 nm, showed high encapsulation efficiency and a faster release rate at the acidic pH typical of tumor environments, suggesting a promising strategy for combination cancer therapy. nih.gov
Phenylalanine derivatives are also being incorporated into polymer matrices to form self-assembling peptides, which can create nanostructures like nanofibers and hydrogels. These materials can be loaded with drugs or growth factors for controlled, sustained release, which is critical for applications in tissue regeneration and cancer treatment. The design of organ-targeted drug delivery systems (OTDDS) is another active field. Researchers have designed a library of copolymers using N-acryloyl-glycine and N-acryloyl-L-phenylalanine methyl ester to screen for organ-targeting specificity, with the goal of developing effective treatments for diseases like triple-negative breast cancer. rsc.org
Furthermore, the principles of molecular imprinting have been applied using D-phenylalanine to create polymers for specific molecular recognition, a concept that could be adapted for targeted drug delivery. chemsrc.comtandfonline.com
New Applications in Biotechnology and Biomaterial Design
The inherent biocompatibility and structural versatility of D-Phenylalaninol make it an excellent candidate for designing novel biomaterials for a range of biotechnological applications. acs.org
A significant area of research is the development of hydrogels from phenylalanine derivatives. rsc.org These self-assembling, low-molecular-weight gelators can form soft materials that are responsive to external stimuli. rsc.org Such hydrogels have potential applications as extracellular matrices for tissue engineering, in wound healing, and for the removal of pollutants. rsc.org Ultrasound has even been used to enhance the gelation of these biocompatible phenylalanine-derived hydrogels. csic.es
In the field of biocompatible electronics, phenylalanine is being explored to create conductive materials. acs.org Researchers have reported that incorporating L-phenylalanine into films of the conducting polymer PEDOT:PSS significantly enhances the film's conductivity. acs.org This opens opportunities for developing low-cost, biocompatible, and biodegradable electronic materials for devices that interface with biological systems. acs.org
D-phenylalanine is also used to functionalize surfaces to improve cell adhesion for biomedical implants and tissue engineering scaffolds. A potent peptide containing cyclic (-RGDfK-), where 'f' is D-phenylalanine, was designed to promote cell adhesion. nih.gov The inclusion of D-phenylalanine in the cyclic peptide enhances its stability against enzymatic degradation, making it more effective for modifying biomaterial surfaces. The cooperativity between this specific adhesion motif and non-specific adhesion peptides resulted in cell adhesion that was superior to standard tissue-culture plates. nih.gov
Further Research into Biological Functions and Mechanisms
While much research focuses on using D-Phenylalaninol as a synthetic component, there is a growing interest in its intrinsic biological activities and the mechanisms through which it interacts with physiological systems. The biological functions of D-amino acids, in general, remain largely unclear, but evidence suggests they play important roles. wikipedia.org
One area of investigation is the role of D-phenylalanine in modulating bacterial behavior. It has been identified as an inhibitor of bacterial biofilm formation. medchemexpress.com The proposed mechanism involves D-phenylalanine being incorporated into the bacterial peptidoglycan structure in place of D-alanine, which alters the cell wall and affects biofilm maturation. medchemexpress.com
In mammals, D-phenylalanine may interact with specific receptors to modulate physiological responses. For example, it has been shown to have pharmacological activity at the niacin receptor 2. wikipedia.org There is also evidence that D-phenylalanine and other D-amino acids are involved in host-microbe communication and innate immunity. frontiersin.org For instance, bacterial D-phenylalanine can bind to the sweet taste receptor (T1R2/3) in the upper airway, which may inhibit innate immune responses. frontiersin.org Furthermore, D-phenylalanine is thought to inhibit the breakdown of enkephalins by the enzyme carboxypeptidase A, which may explain its potential analgesic properties. wikipedia.org
The compound DL-phenylalaninol has been identified as a psychostimulant that acts as a selective norepinephrine-releasing agent, with much lower activity on dopamine (B1211576) release. wikipedia.org Further research into the specific enantiomers, D- and L-phenylalaninol, is needed to delineate their individual contributions to this activity and to explore their potential in neuroscience research and as therapeutic agents for neurological disorders. chemimpex.com
Table of Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
